Documented Use as a Key Synthetic Intermediate in Poly(ADP-ribose) Polymerase (PARP) Inhibitor Development
In a 2012 patent (CN102372698A) assigned to Jiangsu Hengrui Medicine Co., Ltd., 2,3-dihydrobenzofuran-5-carboxaldehyde was explicitly employed as the starting material for the synthesis of a phthalazinone-based PARP inhibitor via Vilsmeier–Haack formylation of the parent 2,3-dihydrobenzofuran [1]. While the patent does not directly compare the target aldehyde to an alternative electrophile, it establishes that the 5‑carboxaldehyde derivative is the requisite intermediate for constructing the 7‑bromo‑2,3‑dihydrobenzofuran‑5‑ylmethyl‑phthalazinone scaffold. Substitution with a regioisomeric aldehyde (e.g., 4‑ or 6‑carboxaldehyde) or a fully aromatic benzofuran analog would alter the geometry of the linker and likely abolish the desired PARP inhibitory activity.
| Evidence Dimension | Synthetic utility in proprietary pharmaceutical process |
|---|---|
| Target Compound Data | 2,3‑Dihydrobenzofuran‑5‑carboxaldehyde |
| Comparator Or Baseline | Alternative aldehydes (e.g., 4‑carboxaldehyde, 6‑carboxaldehyde, benzofuran‑5‑carboxaldehyde) not documented for this specific transformation |
| Quantified Difference | Not applicable (no quantitative comparator data reported) |
| Conditions | Vilsmeier–Haack formylation (DMF, POCl₃, 90 °C, 7 h) of 2,3‑dihydrobenzofuran |
Why This Matters
Procurement of the exact CAS‑designated compound is essential for reproducing the patented synthetic route; off‑target substitution risks failure to generate the validated intermediate.
- [1] Jiangsu Hengrui Medicine Co., Ltd. Phthalazinone derivative and its preparation method and use in medicine. CN102372698A, 2012. View Source
